

Physicochemical Properties of 2-Azabicyclo[2.1.1]hexane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Azabicyclo[2.1.1]hexane

Cat. No.: B1358214

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Azabicyclo[2.1.1]hexane (aza-BCH), a bridged saturated heterocycle, has emerged as a significant scaffold in medicinal chemistry.^[1] As a conformationally rigid bioisostere of pyrrolidine and a saturated analogue of the phenyl ring, it offers a compelling three-dimensional alternative to traditional planar structures in drug design.^{[2][3][4]} The incorporation of the aza-BCH motif into drug candidates has been shown to improve key physicochemical and pharmacokinetic properties, such as metabolic stability and aqueous solubility, while reducing lipophilicity.^{[3][5]} This technical guide provides a comprehensive overview of the core physicochemical properties of **2-azabicyclo[2.1.1]hexane**, detailed experimental protocols for their determination, and a discussion of its role as a valuable building block in drug discovery.

Core Physicochemical Properties

Quantitative data for the parent **2-azabicyclo[2.1.1]hexane** and a selection of its derivatives are summarized below. While experimental data for the parent compound are not readily available in the cited literature, computed values provide a useful baseline. The properties of derivatives illustrate the impact of substitution on the core scaffold.

Table 1: General and Computed Properties of **2-Azabicyclo[2.1.1]hexane**

Property	Value	Source
Molecular Formula	C ₅ H ₉ N	[6]
Molecular Weight	83.13 g/mol	[6]
IUPAC Name	2-azabicyclo[2.1.1]hexane	[6]
CAS Number	34392-24-0	[6]
Computed XLogP	0.4	[6]

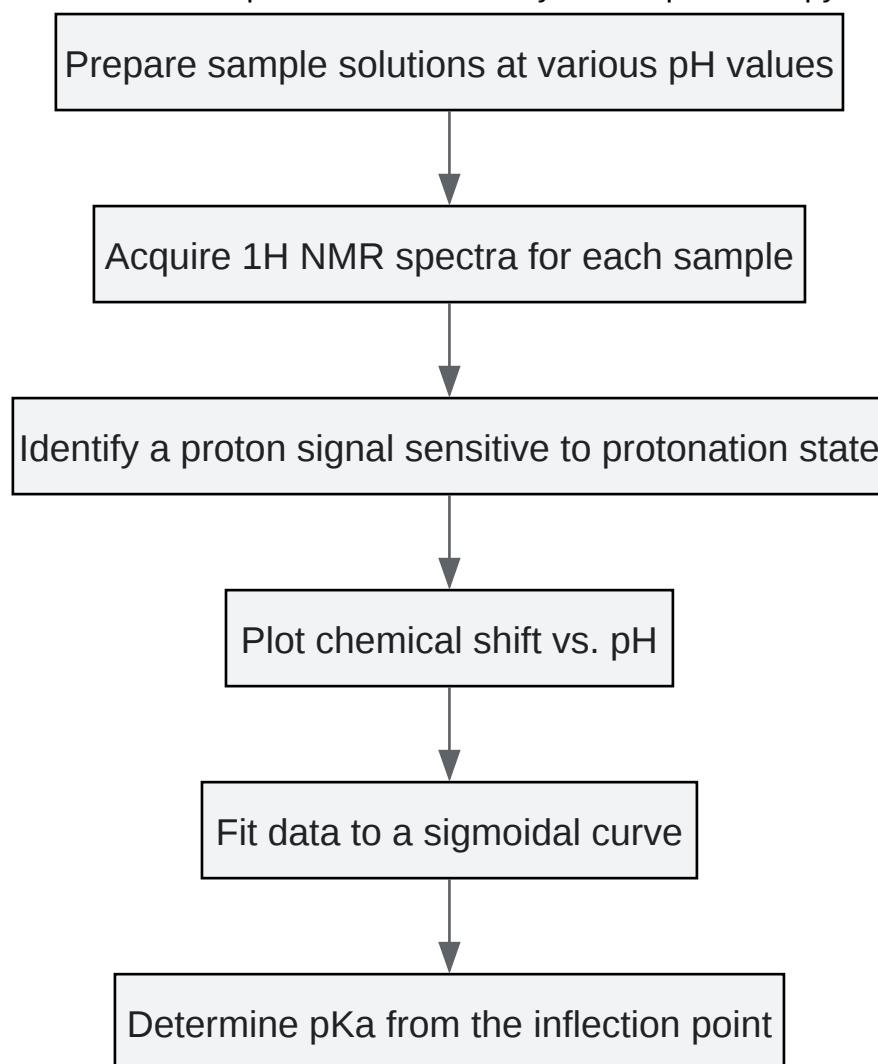
Table 2: Physicochemical Properties of **2-Azabicyclo[2.1.1]hexane** Derivatives

Derivative	Property	Value	Source
1-Ethynyl-2-azabicyclo[2.1.1]hexane hydrochloride	Molecular Weight	143.61 g/mol	[7]
2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride	Molecular Weight	C ₆ H ₁₀ CINO ₂	
4-(Propan-2-yloxy)-2-azabicyclo[2.1.1]hexane hydrochloride	Molecular Formula	C ₈ H ₁₆ CINO	[8]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of bicyclic amines like **2-Azabicyclo[2.1.1]hexane** are provided below. These protocols are based on established techniques and can be adapted for the specific compound and its derivatives.

Determination of pKa by ¹H NMR Spectroscopy


The acid dissociation constant (pKa) of a compound is a critical parameter that influences its ionization state at different pH values. Nuclear Magnetic Resonance (NMR) spectroscopy is a

powerful method for pKa determination, based on the principle that the chemical shifts of nuclei near an ionizable center change with the protonation state.[9][10]

Methodology:

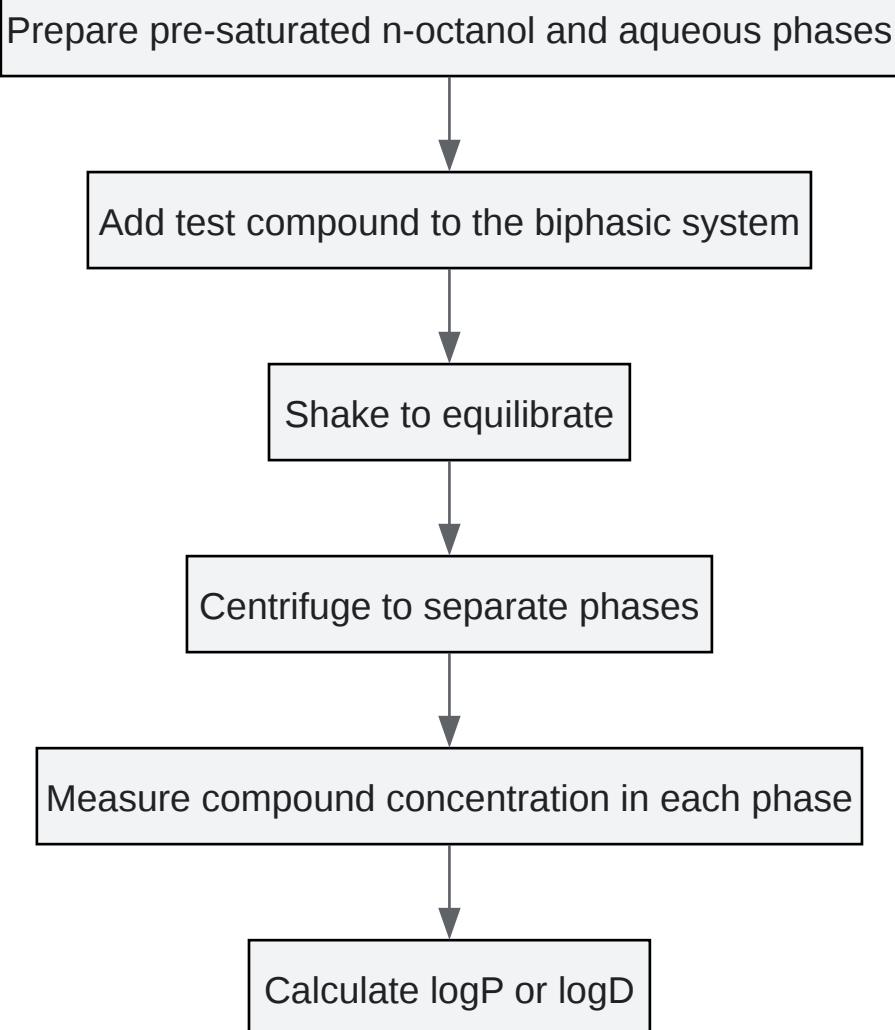
- Sample Preparation: A series of solutions of the test compound (e.g., **2-azabicyclo[2.1.1]hexane** hydrochloride) are prepared in a suitable solvent system (e.g., D₂O) across a range of pH values. The pH is adjusted using small aliquots of acid (e.g., DCl) and base (e.g., NaOD).
- NMR Data Acquisition: ¹H NMR spectra are recorded for each sample at a constant temperature.
- Data Analysis: The chemical shift of a proton close to the nitrogen atom is monitored as a function of pH.
- pKa Calculation: The data are plotted with chemical shift (δ) on the y-axis and pH on the x-axis. The resulting sigmoidal curve is fitted to the Henderson-Hasselbalch equation, and the pKa is determined as the pH at the inflection point of the curve.[9]

Workflow for pKa Determination by NMR Spectroscopy

[Click to download full resolution via product page](#)*pKa Determination Workflow*

Determination of logP/logD by Shake-Flask Method

The partition coefficient (logP) and distribution coefficient (logD) are measures of a compound's lipophilicity, a key factor in its pharmacokinetic profile. The shake-flask method is the gold standard for experimental logP and logD determination.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)


Methodology:

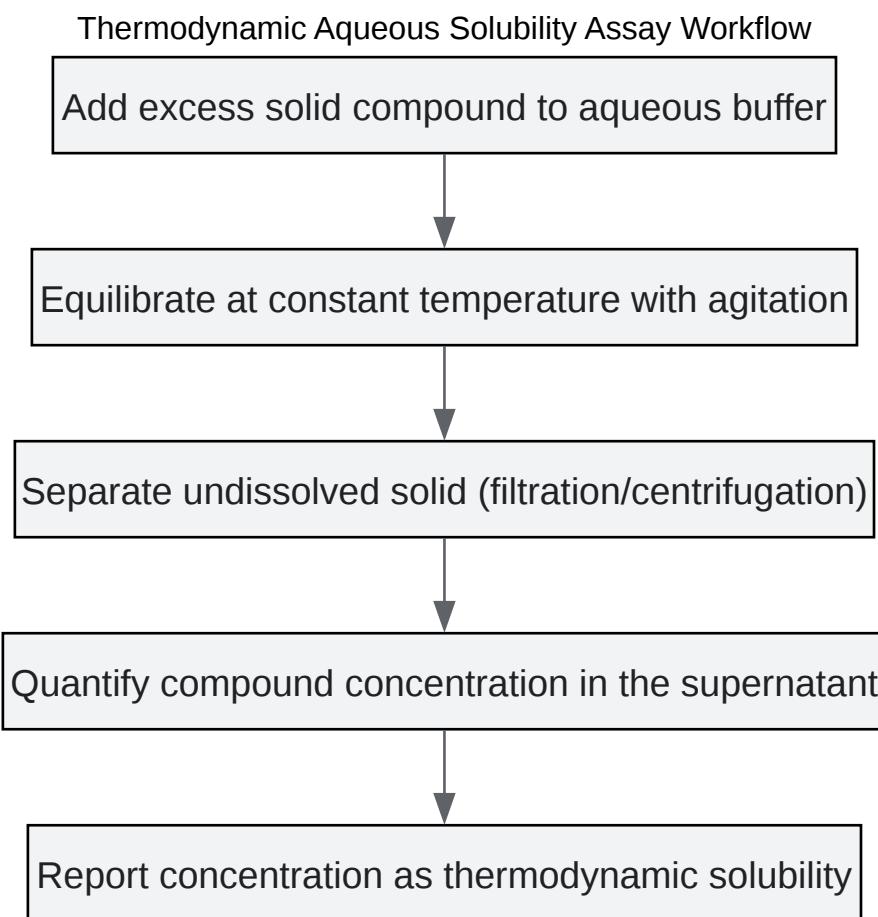
- Phase Preparation: A biphasic system of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 for logD) is prepared. The two phases are pre-saturated with each

other by vigorous mixing, followed by separation.[13]

- Compound Addition: A known amount of the test compound is added to a mixture of the pre-saturated n-octanol and aqueous phases.
- Equilibration: The mixture is shaken for a sufficient time to allow for the compound to partition between the two phases and reach equilibrium.[12]
- Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
- Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).[15]
- Calculation: The logP (for neutral compounds) or logD (for ionizable compounds at a specific pH) is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.[11]

Shake-Flask Method for logP/logD Determination

[Click to download full resolution via product page](#)*Shake-Flask logP/logD Workflow*

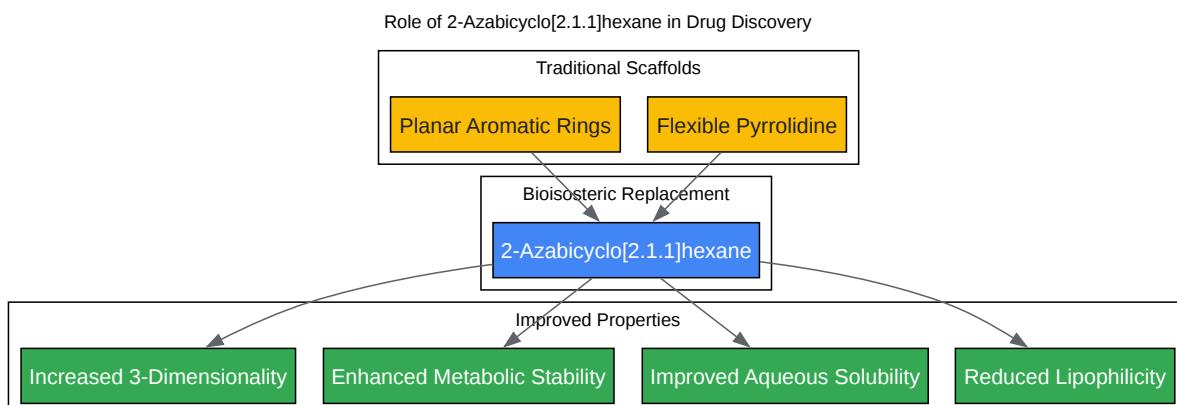

Determination of Aqueous Solubility

Aqueous solubility is a critical property that affects a drug's absorption and bioavailability. The thermodynamic solubility assay is a common method for its determination.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Methodology:

- Sample Preparation: An excess of the solid compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

- Equilibration: The suspension is agitated (e.g., shaken or stirred) at a constant temperature for an extended period (typically 24 hours or more) to ensure that equilibrium is reached between the dissolved and undissolved compound.[15]
- Separation of Solid: The undissolved solid is removed by filtration or centrifugation.
- Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined by a suitable analytical method, such as HPLC-UV or LC-MS.[16]
- Solubility Determination: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.



[Click to download full resolution via product page](#)

Aqueous Solubility Workflow

Role in Drug Discovery

The **2-azabicyclo[2.1.1]hexane** scaffold serves as a valuable "escape from flatland" tool in modern medicinal chemistry.^{[3][19]} Its rigid, three-dimensional structure provides a distinct advantage over planar aromatic rings and flexible aliphatic rings. By replacing a pyrrolidine moiety with aza-BCH, improvements in metabolic clearance and solubility have been observed in the development of LRRK2 kinase inhibitors.^[5] This highlights the significant impact of this unique bicyclic system on key drug-like properties. The synthesis of **2-azabicyclo[2.1.1]hexane** hydrochloride has been achieved on a multigram scale, making this building block accessible for extensive investigation in drug discovery programs.^[20]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Stereoselective synthesis of functionalized perhydropyrrolo[1,2-b]isoxazoles based on (3 + 2)-annulation of donor–acceptor cyclopropanes and isoxazolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. 2-Azabicyclo(2.1.1)hexane | C5H9N | CID 22101702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Ethynyl-2-azabicyclo[2.1.1]hexane hydrochloride (2126160-91-4) for sale [vulcanchem.com]
- 8. Buy 4-(Propan-2-yloxy)-2-azabicyclo[2.1.1]hexane hydrochloride [smolecule.com]
- 9. pKa determination by ^1H NMR spectroscopy - an old methodology revisited. [folia.unifr.ch]
- 10. researchgate.net [researchgate.net]
- 11. LogP / LogD shake-flask method [protocols.io]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. researchgate.net [researchgate.net]
- 14. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. enamine.net [enamine.net]
- 16. evotec.com [evotec.com]
- 17. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 18. dissolutiontech.com [dissolutiontech.com]
- 19. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physicochemical Properties of 2-Azabicyclo[2.1.1]hexane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1358214#physicochemical-properties-of-2-azabicyclo-2-1-1-hexane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com